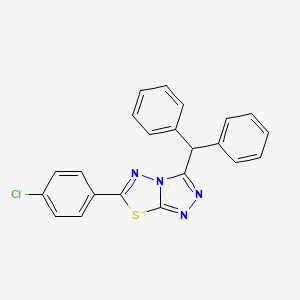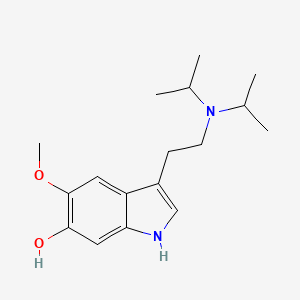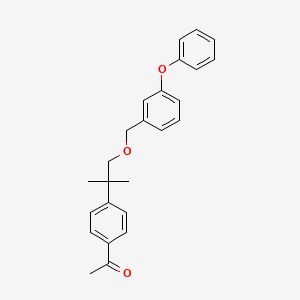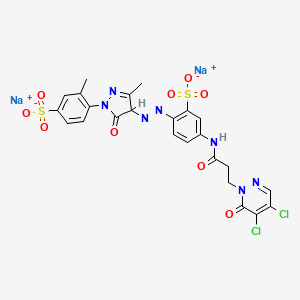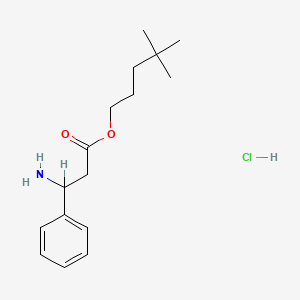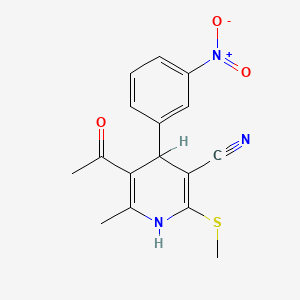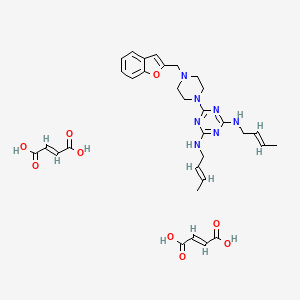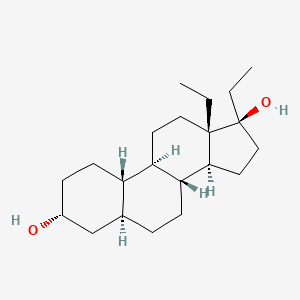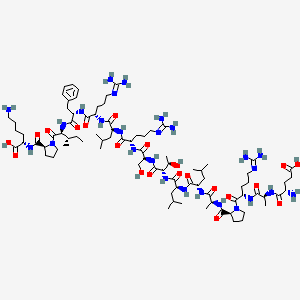
Tertomotide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tertomotide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The synthesis is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and reproducible production of large quantities of the peptide. The final product undergoes rigorous purification and quality control to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Tertomotide primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature. it can be modified through conjugation reactions to enhance its stability or efficacy .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) for peptide bond formation. The reaction conditions include anhydrous solvents and inert atmosphere to prevent side reactions .
Major Products Formed
The primary product of the synthesis is this compound itself. during the purification process, side products such as truncated peptides or peptides with incorrect sequences may be formed and subsequently removed .
Aplicaciones Científicas De Investigación
Oncology
Tertomotide has been extensively studied for its potential as a cancer vaccine. It targets telomerase, an enzyme overexpressed in many cancer cells, and stimulates an immune response to recognize and kill these cells. Clinical trials have investigated its efficacy in treating various cancers, including pancreatic cancer and non-small cell lung cancer .
Neurodegenerative Diseases
Recent research has explored the use of this compound in treating Alzheimer’s disease. It has shown promise in reducing amyloid-beta toxicity and exhibiting anti-inflammatory and antioxidant properties. Clinical trials are ongoing to evaluate its efficacy in this context .
Other Applications
This compound’s ability to modulate the immune system has also led to investigations into its potential use in other diseases, such as progressive supranuclear palsy and other neurodegenerative disorders .
Mecanismo De Acción
Tertomotide exerts its effects by targeting telomerase, an enzyme that maintains telomeres and is overexpressed in many cancer cells. By activating the immune system, this compound induces a cytotoxic T-lymphocyte response against telomerase-expressing cells. This immune response helps in recognizing and killing cancer cells . Additionally, this compound has been shown to interact with heat shock proteins HSP70 and HSP90, contributing to its anti-inflammatory and antioxidant activities .
Comparación Con Compuestos Similares
Similar Compounds
Imetelstat: Another telomerase inhibitor used in cancer therapy.
GRN163L: A lipid-conjugated oligonucleotide that targets telomerase.
Telomestatin: A natural product that inhibits telomerase activity.
Uniqueness of Tertomotide
This compound is unique in its dual role as a cancer vaccine and a potential therapeutic agent for neurodegenerative diseases. Unlike other telomerase inhibitors, this compound not only targets cancer cells but also exhibits anti-inflammatory and antioxidant properties, making it a versatile compound for various therapeutic applications .
Conclusion
This compound is a promising compound with diverse applications in oncology and neurodegenerative diseases. Its unique mechanism of action and ability to modulate the immune system make it a valuable candidate for further research and development.
Propiedades
| Tertomotide targets an enzyme called telomerase. Telomerase is seldom found in normal cell types but is overexpressed in most cancer cells. | |
Número CAS |
915019-08-8 |
Fórmula molecular |
C85H146N26O21 |
Peso molecular |
1868.2 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C85H146N26O21/c1-12-47(8)65(81(130)111-38-22-30-63(111)78(127)102-56(82(131)132)25-16-17-33-86)108-75(124)60(42-51-23-14-13-15-24-51)106-71(120)53(26-18-34-94-83(88)89)99-72(121)58(40-45(4)5)104-70(119)54(27-19-35-95-84(90)91)100-76(125)61(43-112)107-79(128)66(50(11)113)109-74(123)59(41-46(6)7)105-73(122)57(39-44(2)3)103-68(117)49(10)98-77(126)62-29-21-37-110(62)80(129)55(28-20-36-96-85(92)93)101-67(116)48(9)97-69(118)52(87)31-32-64(114)115/h13-15,23-24,44-50,52-63,65-66,112-113H,12,16-22,25-43,86-87H2,1-11H3,(H,97,118)(H,98,126)(H,99,121)(H,100,125)(H,101,116)(H,102,127)(H,103,117)(H,104,119)(H,105,122)(H,106,120)(H,107,128)(H,108,124)(H,109,123)(H,114,115)(H,131,132)(H4,88,89,94)(H4,90,91,95)(H4,92,93,96)/t47-,48-,49-,50+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,65-,66-/m0/s1 |
Clave InChI |
WZJRQXZSYQYFJV-QAXVQDKQSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



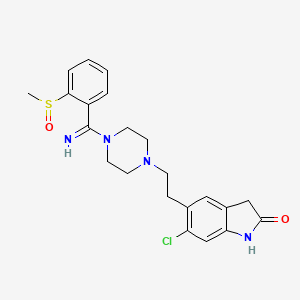
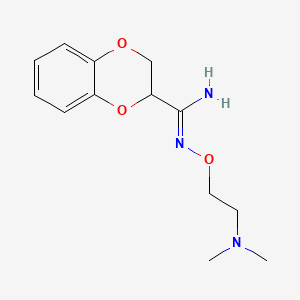

![(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B12754904.png)

